

# An In-Depth Technical Guide to 19-Hydroxybaccatin V: Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**19-Hydroxybaccatin V** is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for its potent anticancer properties. Isolated from the Chinese Yew (Taxus chinensis), this complex molecule shares the characteristic taxane core structure, which has been a focal point of extensive research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **19-Hydroxybaccatin V**. Due to the limited availability of specific experimental data for **19-Hydroxybaccatin V** in publicly accessible literature, this guide leverages information on the closely related and well-characterized analogue, **19-hydroxybaccatin III**, to infer and present the core structural features, stereochemical assignments, and likely experimental methodologies for characterization.

#### **Chemical Structure**

**19-Hydroxybaccatin V** is a diterpenoid with the molecular formula  $C_{31}H_{38}O_{12}$  and a molecular weight of 602.63 g/mol .[1] The core of its structure is the characteristic 6-8-6 tricyclic taxane skeleton. This intricate framework is highly oxygenated and adorned with various functional groups that are crucial for its biological activity.



The foundational structure is baccatin V, which is distinguished by an oxetane ring, a common feature in bioactive taxanes like Paclitaxel. Key functional groups attached to the taxane core of a typical baccatin V derivative include:

- A benzoyl group at the C-2 position.
- Acetyl groups at the C-4 and C-10 positions.
- Multiple hydroxyl groups at various positions, contributing to the molecule's polarity and potential for hydrogen bonding.

The "19-Hydroxy" prefix in **19-Hydroxybaccatin V** indicates the presence of a hydroxyl group (-OH) at the C-19 position. This position is one of the methyl groups (typically C-18 or C-19) attached to the C-15 position of the taxane core. This hydroxylation at a sterically hindered position adds to the structural complexity and presents a unique feature for potential derivatization in drug discovery programs.

Table 1: Physicochemical Properties of 19-Hydroxybaccatin V

Property	Value	Source
CAS Number	151636-93-0	Internal Database
Molecular Formula	C31H38O12	[1]
Molecular Weight	602.63 g/mol	[1]
Source	Taxus chinensis	

## Stereochemistry

The taxane skeleton is characterized by a multitude of chiral centers, leading to a complex three-dimensional structure. The precise arrangement of substituents in space is critical for the biological activity of taxanes. The stereochemistry of **19-Hydroxybaccatin V** is defined by the relative and absolute configurations of these chiral carbons.

Based on the established stereochemistry of the baccatin core, the key stereochemical features of **19-Hydroxybaccatin V** are expected to be consistent with other known baccatins.



The IUPAC name for the closely related 19-hydroxybaccatin III, for instance, provides a detailed description of the stereochemistry at each chiral center:

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.0 $^3$ ,10.0 $^4$ ,7]heptadec-13-en-2-yl] benzoate. It is highly probable that **19-Hydroxybaccatin V** shares a similar stereochemical configuration.

The rigid, bridged ring system of the taxane core locks the molecule into a specific conformation. This defined 3D shape is essential for its interaction with biological targets, most notably  $\beta$ -tubulin in the case of many anticancer taxanes. Any alteration in the stereochemistry at any of the chiral centers can lead to a significant loss of biological activity.

# Experimental Protocols for Isolation and Characterization

While a specific detailed protocol for **19-Hydroxybaccatin V** is not readily available, the general procedure for isolating taxane diterpenoids from Taxus species is well-established. The following outlines a likely methodology based on common practices in natural product chemistry.

#### **Extraction and Isolation**

- Plant Material Collection and Preparation: Needles and stems of Taxus chinensis are collected, air-dried, and ground into a fine powder.
- Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
- Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatographic Purification: The fraction containing the taxoids (often the chloroform or ethyl acetate fraction) is further purified using a combination of chromatographic techniques.



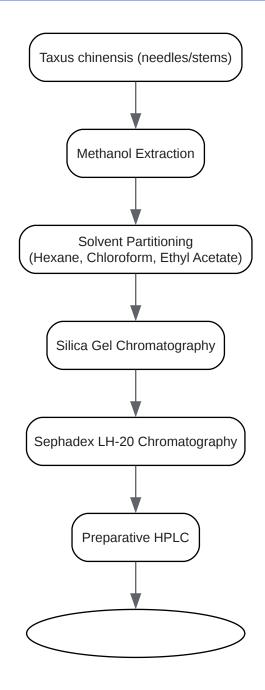




This multi-step process typically includes:

- Silica Gel Column Chromatography: Used for initial separation of major compound classes.
- Sephadex LH-20 Column Chromatography: Effective for removing phenolic compounds and for size-exclusion separation.
- Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to isolate pure compounds, frequently using a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient.





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Caption: General workflow for the isolation of 19-Hydroxybaccatin V.

#### **Structure Elucidation**

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

 Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex structure and stereochemistry. This includes:
  - ¹H NMR: To identify the types and connectivity of protons.
  - <sup>13</sup>C NMR: To determine the number and types of carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular framework.
  - NOESY: To determine the spatial proximity of protons, which is vital for confirming the relative stereochemistry.
- X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography
  provides unambiguous proof of the structure and absolute stereochemistry.

### **Quantitative Data**

Detailed, experimentally verified quantitative data for **19-Hydroxybaccatin V** is not available in the searched literature. However, based on the known structures of similar taxanes, a predicted range for <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts can be inferred. The following table provides an estimated summary of the expected NMR data for key functional groups, drawing parallels with published data for other baccatin derivatives.

Table 2: Estimated <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Ranges for Key Moieties in **19-Hydroxybaccatin V** 



Moiety	Estimated <sup>1</sup> H Chemical Shift (ppm)	Estimated <sup>13</sup> C Chemical Shift (ppm)
Taxane Core Protons	1.0 - 6.5	30 - 90
Acetyl Methyl Protons	2.0 - 2.3	20 - 22
Benzoyl Protons	7.4 - 8.2	128 - 134
C-19 Methylene Protons	3.5 - 4.0	~65
Carbonyl (Acetyl)	-	170 - 172
Carbonyl (Benzoyl)	-	~167
Carbonyl (Ketone)	-	>200

## **Signaling Pathways and Biological Activity**

The biological activity of **19-Hydroxybaccatin V** has not been extensively studied. However, its structural similarity to other bioactive taxanes, particularly Paclitaxel and Docetaxel, suggests that it may possess cytotoxic properties. The primary mechanism of action for these established anticancer drugs is the stabilization of microtubules, leading to the disruption of mitosis and ultimately apoptosis of cancer cells.

It is plausible that **19-Hydroxybaccatin V** could interact with  $\beta$ -tubulin, although the presence and position of the **19-hydroxy** group may influence its binding affinity and overall biological activity. Further research is required to elucidate the specific biological targets and signaling pathways modulated by **19-Hydroxybaccatin V**.



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**Caption:** Hypothesized mechanism of action for **19-Hydroxybaccatin V**.

#### Conclusion



**19-Hydroxybaccatin V** is a complex taxane diterpenoid with a well-defined core structure and stereochemistry, inferred from its relationship to other members of the baccatin family. While specific, detailed experimental data remains elusive in the public domain, established methodologies for the isolation and characterization of taxanes provide a clear path for future research. The presence of a hydroxyl group at the C-19 position offers an interesting avenue for synthetic modification and the development of novel taxane-based therapeutic agents. Further investigation into the biological activity and mechanism of action of **19-Hydroxybaccatin V** is warranted to fully understand its potential in drug discovery.

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#### References

- 1. Taxane diterpenoids from the seeds of Chinese yew Taxus chinensis PubMed [pubmed.ncbi.nlm.nih.gov]
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